N-(4-chloro-2,5-dimethoxyphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a benzoxazepine ring, a methanesulfonyl group, and a carboxamide group. These structural elements contribute to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves multiple steps, starting with the preparation of the benzoxazepine core. This is typically achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methanesulfonyl groups.
Reduction: Reduction reactions may target the nitro groups if present in derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and other reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoxazepine ring and the methanesulfonyl group play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
- N-(4-CHLORO-2,5-DIMETHOXYPHENYL)ACETAMIDE
- N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(2-NITROPHENOXY)ACETAMIDE
- 2-(4-CHLORO-2,5-DIMETHOXYPHENYL)-N-(2-METHOXYBENZYL)ETHANAMINE
Comparison: Compared to these similar compounds, N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties. For instance, the presence of the benzoxazepine ring and the methanesulfonyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research .
Properties
Molecular Formula |
C19H21ClN2O6S |
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Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C19H21ClN2O6S/c1-26-17-11-13(18(27-2)10-12(17)20)21-19(23)16-8-9-22(29(3,24)25)14-6-4-5-7-15(14)28-16/h4-7,10-11,16H,8-9H2,1-3H3,(H,21,23) |
InChI Key |
COUYHPRFJOYVEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2CCN(C3=CC=CC=C3O2)S(=O)(=O)C)OC)Cl |
Origin of Product |
United States |
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